molecular formula C8H16O B8767694 3,3-Dimethylhex-5-en-1-ol

3,3-Dimethylhex-5-en-1-ol

Cat. No. B8767694
M. Wt: 128.21 g/mol
InChI Key: IWTQWFNSSAKXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07880014B2

Procedure details

In a 1-L 4-necked round-bottom flask, 3,3-dimethylhex-5-enal (14.20 g; 0.113 mol) was dissolved in absolute ethanol (420 mL). Then the mixture was cooled to 5° C. in an ice-bath and, under nitrogen atmosphere, sodium borohydride (3.3 g; 0.087 mol) was added cautiously in 10 minutes. After the mixture had been stirred for 1 hour, it was poured into 5% ammonium chloride, diluted with water, and extracted with dichloromethane. Extracts were dried over sodium sulfate and evaporated, then the white solid was filtered away, while the pale yellow oil was distilled at 55-56° C. (4 mmHg) to give the title compound as a foul smelling, colorless liquid.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[O:5].[BH4-].[Na+].[Cl-].[NH4+]>C(O)C.O>[CH3:1][C:2]([CH3:9])([CH2:6][CH:7]=[CH2:8])[CH2:3][CH2:4][OH:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
CC(CC=O)(CC=C)C
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After the mixture had been stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
the white solid was filtered away, while the pale yellow oil
DISTILLATION
Type
DISTILLATION
Details
was distilled at 55-56° C. (4 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CCO)(CC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.